An In-depth Technical Guide on the Mechanism of Action of (Rac)-Monepantel-d5 in Nematodes
An In-depth Technical Guide on the Mechanism of Action of (Rac)-Monepantel-d5 in Nematodes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monepantel (MPL), the first approved member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to older drug classes.[1][2][3] Its deuterated analog, (Rac)-Monepantel-d5, is primarily utilized as an internal standard for pharmacokinetic studies due to the analytical advantages conferred by deuterium labeling.[4] The fundamental mechanism of action is identical to that of the parent compound. This guide provides a detailed technical overview of monepantel's molecular mechanism, its interaction with the target receptor, the resulting physiological effects on the nematode, and the rationale for its deuterated form. It also includes summaries of quantitative data and detailed experimental protocols for key assays.
Introduction to Monepantel and (Rac)-Monepantel-d5
Monepantel is a synthetic compound developed to combat the widespread emergence of resistance in parasitic nematodes of livestock to the three main classes of anthelmintics: benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1] It exhibits broad-spectrum efficacy against both larval and adult stages of major gastrointestinal nematodes in sheep and cattle.
(Rac)-Monepantel-d5 is a stable isotope-labeled version of monepantel. The "Rac" prefix indicates it is a racemic mixture, while "d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not alter the core pharmacological activity but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry in metabolism and pharmacokinetic studies.
Core Mechanism of Action
The primary molecular target of monepantel is a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily. In the model organism Caenorhabditis elegans, this receptor is known as ACR-23, while in the economically significant parasite Haemonchus contortus, the homologous receptor is designated MPTL-1. These receptors are ligand-gated ion channels that are absent in mammals, which accounts for monepantel's high selectivity and excellent safety profile in host animals.
Molecular Interaction with the MPTL-1/ACR-23 Receptor
Monepantel functions as a positive allosteric modulator of the MPTL-1/ACR-23 receptor. Recent cryo-electron microscopy studies have revealed the precise binding site.
-
Allosteric Binding: Unlike the natural ligand, acetylcholine (or choline), which binds at the interface between subunits in the extracellular domain, monepantel binds to an allosteric site located within the transmembrane domain of the receptor, at the interface between adjacent subunits.
-
Channel Gating: Upon binding, monepantel "wedges" into a cleft between the transmembrane helices of neighboring subunits. This conformational change forces the ion channel to open. Critically, the channel becomes locked in this open state and is unable to close.
-
Ion Influx: The persistently open channel leads to an uncontrolled influx of cations (primarily sodium and to a lesser extent, calcium) into the nematode's muscle cells.
Physiological Consequences in the Nematode
The uncontrolled ion influx triggers a cascade of physiological events culminating in the death of the parasite:
-
Depolarization: The massive influx of positive ions causes a sustained depolarization of the muscle cell membrane.
-
Spastic Paralysis: This persistent depolarization leads to hypercontraction of the body wall muscles, resulting in spastic paralysis of the nematode.
-
Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled.
It is important to note that while this is the primary mechanism, some studies suggest the mode of action can be complex, potentially involving other nAChR subtypes where monepantel may act as an antagonist.
Role of Deuteration: (Rac)-Monepantel-d5
Deuterium labeling is a common strategy in drug development and research, primarily for pharmacokinetic analysis. The substitution of hydrogen with deuterium creates a heavier, more stable molecule.
-
Metabolic Stability: The primary reason for creating deuterated analogs is to alter the rate of metabolism. C-D bonds are stronger than C-H bonds, which can slow down metabolic processes that involve breaking these bonds (the "kinetic isotope effect").
-
Analytical Standard: (Rac)-Monepantel-d5 serves as an ideal internal standard for bioanalytical assays (e.g., LC-MS/MS). When analyzing samples (blood, plasma, tissues), a known quantity of the deuterated compound is added. It behaves almost identically to the non-labeled drug during sample extraction and ionization but is distinguishable by its higher mass. This allows for precise quantification of the parent drug, correcting for any sample loss during processing.
The mechanism of anthelmintic action of Monepantel-d5 is not different from that of Monepantel; its utility is in the laboratory.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacology of monepantel.
Table 1: In Vitro and In Vivo Efficacy of Monepantel
| Parameter | Nematode Species | Value/Result | Reference(s) |
|---|---|---|---|
| In Vitro EC50 | C. elegans (ACR-23 activation) | 2.13 µM | |
| In Vivo Efficacy | H. contortus (multi-resistant) | 99.9% reduction | |
| In Vivo Efficacy | T. colubriformis (multi-resistant) | 99.9% reduction | |
| In Vivo Efficacy | A. ceylanicum (in hamsters) | 100% worm burden reduction @ 10 mg/kg | |
| In Vivo Efficacy | N. americanus (in hamsters) | 58.3% worm burden reduction @ 10 mg/kg | |
| Oral Dose (Sheep) | Various GI Nematodes | 2.5 mg/kg for >96% efficacy |
| Oral Dose (Cattle) | Various GI Nematodes | 5.0 mg/kg for efficacy | |
Table 2: Pharmacokinetic Parameters of Monepantel and its Active Metabolite in Sheep
| Parameter | Monepantel | Monepantel Sulfone (Active Metabolite) | Reference(s) |
|---|---|---|---|
| Mean Residence Time | 4.9 h | 111 h | |
| Total Body Clearance | 1.49 L/(kg·h) | 0.28 L/(kg·h) | |
| Volume of Distribution | 7.4 L/kg | 31.2 L/kg |
| Oral Bioavailability | 31% | ~94% (relative to IV dose of MPL) | |
Note: After oral administration, monepantel is rapidly metabolized to monepantel sulfone, which is also anthelmintically active and is the predominant chemical entity in the blood.
Detailed Experimental Protocols
Protocol: Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This protocol is fundamental for directly studying the interaction of monepantel with its target receptor.
-
Preparation of cRNA: The cDNA encoding the nematode receptor subunits (e.g., H. contortus DEG-3 and DES-2) are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid templates.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog. The follicular cell layer is removed by incubation with collagenase.
-
cRNA Injection: A defined amount of cRNA for the receptor subunits (e.g., 10-50 ng) is injected into the cytoplasm of Stage V-VI oocytes using a microinjector. Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The agonist (e.g., choline) is applied via the perfusion system to elicit an inward current.
-
To test monepantel's effect, the drug is co-applied with the agonist or pre-applied before the agonist.
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine parameters like EC₅₀ (concentration for half-maximal effect), potentiation, or inhibition.
Protocol: Fecal Egg Count Reduction Test (FECRT) for In Vivo Efficacy
The FECRT is the standard in vivo method for assessing anthelmintic efficacy and detecting resistance.
-
Animal Selection: A group of naturally infected animals (e.g., sheep) with a sufficient level of nematode infection (e.g., >200 eggs per gram of feces) is selected.
-
Group Allocation: Animals are randomly allocated to a treatment group (receiving monepantel) and a control group (untreated).
-
Pre-Treatment Sampling (Day 0): Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC).
-
Treatment: The treatment group is dosed orally with monepantel at the recommended dose (e.g., 2.5 mg/kg). The control group receives a placebo or no treatment.
-
Post-Treatment Sampling (Day 10-14): Fecal samples are collected again from all animals.
-
Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for all samples using a standardized method (e.g., modified McMaster technique).
-
Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:
-
Efficacy (%) = [1 - (Mean FEC of Treatment Group / Mean FEC of Control Group)] x 100
-
Resistance is suspected if the efficacy is less than 95% and the lower 95% confidence interval is below 90%.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Monepantel Action
Caption: Molecular mechanism of Monepantel leading to nematode paralysis.
Experimental Workflow for FECRT
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Conclusion
The mechanism of action of monepantel, through the allosteric modulation of a nematode-specific nAChR, provides a clear basis for its efficacy and host safety. It represents a critical tool for managing parasitic infections, especially in the context of multi-drug resistance. The deuterated analog, (Rac)-Monepantel-d5, while pharmacologically identical, is an indispensable tool for the precise pharmacokinetic analysis required in modern drug development and monitoring. A thorough understanding of this mechanism, supported by robust experimental data, is essential for its responsible use and for the future development of novel anthelmintics.
References
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
